molecular formula C10H11N4Na2O7P B577070 2'-Deoxyinosine 5'-monophosphate disodium

2'-Deoxyinosine 5'-monophosphate disodium

Cat. No.: B577070
M. Wt: 376.17 g/mol
InChI Key: VDPLPYMIJCLJEF-OJSHLMAWSA-L
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Description

Sodium ((2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl phosphate is a sodium salt of a monophosphate ester derived from inosine, a purine nucleoside. The compound consists of a hypoxanthine base (6-oxopurine) linked to a ribose-like tetrahydrofuran ring, with a methyl phosphate group at the 2'-position and a hydroxyl group at the 3'-position . Its molecular formula is C₁₀H₁₁N₄NaO₈P, with a molecular weight of approximately 370.18 g/mol (calculated based on structural data from ).

This compound is structurally classified as a 5'-monophosphate nucleotide analog. It plays roles in biochemical pathways, including nucleotide metabolism and RNA synthesis. Its sodium salt form enhances solubility, making it suitable for research applications in enzymology and molecular biology .

Properties

IUPAC Name

disodium;[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N4O7P.2Na/c15-5-1-7(21-6(5)2-20-22(17,18)19)14-4-13-8-9(14)11-3-12-10(8)16;;/h3-7,15H,1-2H2,(H,11,12,16)(H2,17,18,19);;/q;2*+1/p-2/t5-,6+,7+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPLPYMIJCLJEF-OJSHLMAWSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CNC3=O)COP(=O)([O-])[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COP(=O)([O-])[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N4Na2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14999-52-1
Record name 5'-Inosinic acid, 2'-deoxy-, disodium salt
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.522
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Mechanism of Action

Target of Action

The primary target of Sodium ((2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl phosphate is DNA. It is generated in DNA upon the deamination of adenosine.

Mode of Action

This compound interacts with its target, DNA, through a process called deamination. Deamination is the removal of an amino group from a molecule. In this case, adenosine in DNA undergoes deamination to produce 2/‘-Deoxyinosine 5/’-monophosphate.

Biochemical Pathways

The deamination process that produces 2/‘-Deoxyinosine 5/’-monophosphate is part of the nitrosative deamination pathways. These pathways involve the conversion of nitrogen-containing compounds, which can lead to various downstream effects, including changes in DNA structure and function.

Result of Action

The result of the action of Sodium ((2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl phosphate is the production of 2/‘-Deoxyinosine 5/’-monophosphate. This compound can influence the structure and function of DNA, potentially leading to various molecular and cellular effects.

Biological Activity

Sodium ((2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl phosphate, with CAS number 14999-52-1, is a purine-based compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications in scientific research.

PropertyValue
Molecular FormulaC10H11N4Na2O7P
Molecular Weight376.17 g/mol
IUPAC NameSodium (2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl phosphate
Storage ConditionsInert atmosphere, -20°C

Biological Activity

Mechanism of Action

The biological activity of sodium ((2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl phosphate primarily involves its interaction with various enzymes and proteins within the cell. It acts as a substrate for kinases and other enzymes involved in phosphorylation processes. Key pathways include:

  • Energy Transfer : The compound plays a role in cellular energy metabolism by participating in ATP-binding interactions.
  • Signal Transduction : It is involved in signaling pathways that regulate cellular responses to external stimuli.

Case Studies and Research Findings

  • Cellular Uptake and Efficacy : A study examined the cellular uptake of this compound in various cell lines. Results indicated that the compound demonstrated significant permeability in K562 cells compared to other cell types, suggesting its potential as a therapeutic agent for diseases involving purine metabolism .
  • Inhibition of eIF4E : Research focused on the compound's ability to inhibit eIF4E binding to mRNA cap structures. It was found that derivatives containing this compound exhibited enhanced binding affinity compared to traditional guanosine derivatives, highlighting its potential in cancer therapy .
  • Pharmacological Applications : Sodium ((2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl phosphate has been investigated for its role in metabolic disorders and as a potential drug target due to its unique structural properties that allow for specific enzyme interactions.

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightBiological Activity
Sodium ((2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl phosphate376.17 g/molInhibits eIF4E; involved in energy metabolism
7-Benzylguanosine Cap Analog420.43 g/molCompetitive inhibitor of eIF4E binding
Guanosine Monophosphate (GMP)363.24 g/molBase nucleotide; lesser binding affinity

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related nucleoside/nucleotide analogs, focusing on molecular features, synthesis, and applications.

Structural Analogs

2.1.1 Inosinic Acid (Inosine 5'-Monophosphate, IMP)
  • Structure : [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate .
  • Key Differences : The target compound replaces the 3',4'-dihydroxy groups of IMP with a single 3'-hydroxy group and a sodium counterion.
  • Applications : IMP is a precursor in purine biosynthesis and a flavor enhancer in food science, whereas the sodium salt form is optimized for solubility in laboratory settings .
2.1.2 Thymidine Monophosphate (TMP)
  • Structure : ((2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate .
  • Key Differences : TMP contains a pyrimidine (thymine) base instead of purine (hypoxanthine) and lacks the sodium counterion.
  • Applications : TMP is critical in DNA synthesis, while the target compound’s purine base suggests roles in RNA-related processes .
2.1.3 Molnupiravir
  • Structure: ((2R,3S,4R,5R)-3,4-dihydroxy-5-(4-(hydroxyimino)-2-oxo-3,4-dihydropyrimidin-1(2H)-yl) tetrahydrofuran-2-yl) methyl isobutyrate .
  • Key Differences : A pyrimidine-based prodrug with an isobutyrate ester instead of a phosphate group.
  • Applications : Antiviral activity against RNA viruses (e.g., SARS-CoV-2), contrasting with the target compound’s metabolic roles .

Functional Analogs

2.2.1 Sodium ((2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl Phosphate
  • Structure: Sodium salt of thymidine monophosphate .
  • Key Differences : Pyrimidine base (thymine) vs. purine (hypoxanthine).
  • Applications : Used in DNA repair studies; sodium salt improves stability for in vitro assays .
2.2.2 Triphosphate Derivatives
  • Examples: (((2R,3S,4R,5R)-5-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid, trisodium salt (C₁₀H₁₄N₅Na₃O₁₃P₃, MW 551.14 g/mol) . ((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate, disodium salt (C₁₀H₁₄N₅Na₂O₁₃P₃, MW 551.14 g/mol) .
  • Key Differences: Additional phosphate groups enable roles in energy transfer (e.g., ATP analogs) or polymerase substrate activity, unlike the monophosphate target compound .

Pharmacological and Biochemical Activity

Compound Pharmacological Role Key References
Target Compound Nucleotide metabolism, RNA synthesis, enzymatic studies
Inosinic Acid (IMP) Purine biosynthesis, flavor enhancement
Molnupiravir Antiviral (RNA virus inhibition)
Thymidine Monophosphate (TMP) DNA synthesis, repair
Triphosphate Derivatives Energy metabolism, polymerase substrates

Solubility and Stability

Compound Solubility Storage Conditions
Target Compound Water-soluble (Na⁺ salt) 2–8°C, inert atmosphere
IMP Moderate in water Room temperature
Triphosphate Derivatives High in buffer solutions –20°C, dark conditions
Molnupiravir Lipid-soluble Room temperature (prodrug)

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